

2-Amino-4-bromo-6-nitrobenzoic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-bromo-6-nitrobenzoic acid

Cat. No.: B1523492

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Technical Guide: 2-Amino-4-bromo-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-6-nitrobenzoic acid is a substituted aromatic carboxylic acid. Compounds of this class, featuring amino, bromo, and nitro functional groups, are of interest in medicinal chemistry and organic synthesis as versatile intermediates. The specific arrangement of these substituents on the benzoic acid scaffold offers multiple reaction sites for the construction of more complex molecules, potentially leading to the development of novel therapeutic agents and other functional materials. This guide provides a summary of the available technical information for this compound.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of **2-Amino-4-bromo-6-nitrobenzoic acid** are summarized below. It is important to note that while the basic identifiers are confirmed, much of the property data is predicted and awaits experimental verification.

Property	Value	Source
IUPAC Name	2-Amino-4-bromo-6-nitrobenzoic acid	
CAS Number	1167056-67-8	[1][2]
Molecular Formula	C ₇ H ₅ BrN ₂ O ₄	[1][2]
Molecular Weight	261.03 g/mol	[1][2]
Predicted Density	1.973 ± 0.06 g/cm ³	
Predicted Boiling Point	430.3 ± 45.0 °C	
Predicted XLogP3	1.8	
Predicted pKa	1.58 ± 0.10	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	5	

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Amino-4-bromo-6-nitrobenzoic acid** are not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be inferred from established methods for analogous compounds, such as the synthesis of other halo-nitro-aminobenzoic acids.

Hypothetical Experimental Protocol: Amination of a Dihalo-Nitrobenzoic Acid Precursor

This protocol is a generalized procedure based on common organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

Reaction Scheme:

A potential synthetic route could involve the selective amination of a 2,4-dibromo-6-nitrobenzoic acid precursor. The greater reactivity of the halogen at the 2-position (ortho to the activating

nitro group) would facilitate nucleophilic aromatic substitution by ammonia or an ammonia equivalent.

Materials:

- 2,4-Dibromo-6-nitrobenzoic acid
- Aqueous ammonia (e.g., 28-30%) or an alternative ammonia source
- A suitable solvent (e.g., ethanol, DMSO, or NMP)
- A copper catalyst (e.g., cuprous oxide or cuprous bromide), as is common for such aminations.[\[3\]](#)
- Acid (e.g., hydrochloric acid) for workup
- Organic solvent (e.g., ethyl acetate) for extraction

Procedure:

- **Reaction Setup:** In a pressure-rated reaction vessel, combine 2,4-dibromo-6-nitrobenzoic acid, the chosen solvent, and the copper catalyst.
- **Addition of Ammonia:** Add an excess of aqueous ammonia to the mixture.
- **Reaction Conditions:** Seal the vessel and heat the mixture to a temperature typically ranging from 80°C to 120°C. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Workup:** After the reaction is complete, cool the vessel to room temperature. If necessary, filter the mixture to remove the catalyst.
- **Acidification:** Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
- **Isolation:** Collect the solid precipitate by filtration, wash with cold water to remove inorganic salts, and then dry under vacuum.

- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Amino-4-bromo-6-nitrobenzoic acid**.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of aminobenzoic acid derivatives from halo-substituted precursors, a common strategy in medicinal chemistry.



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Caption: Generalized synthetic workflow for the preparation of **2-Amino-4-bromo-6-nitrobenzoic acid**.

Applications in Research and Drug Development

While specific biological activities or drug development applications for **2-Amino-4-bromo-6-nitrobenzoic acid** have not been reported in the available literature, its structure is indicative of its potential as a valuable building block in medicinal chemistry.

- **Scaffold for Heterocyclic Synthesis:** The ortho-amino carboxylic acid moiety is a classic precursor for the synthesis of various heterocyclic systems, such as benzoxazinones or quinazolinones, which are privileged structures in drug discovery.
- **Intermediate for API Synthesis:** The functional groups present allow for a variety of chemical transformations. The amino group can be diazotized and replaced, the carboxylic acid can be converted to amides or esters, and the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.
- **Fragment-Based Drug Design:** As a small, functionalized molecule, it could serve as a fragment for screening against biological targets in fragment-based drug discovery campaigns.

Signaling Pathways and Biological Activity

There is currently no available information in the scientific literature detailing the interaction of **2-Amino-4-bromo-6-nitrobenzoic acid** with any biological signaling pathways or its specific biological activities. Research on structurally related compounds, such as other substituted aminobenzoic acids, has shown a wide range of biological effects, including antimicrobial and anticancer activities, but these cannot be directly extrapolated to the title compound without experimental validation.

Conclusion

2-Amino-4-bromo-6-nitrobenzoic acid is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While its fundamental properties are cataloged by chemical suppliers, a detailed body of scientific literature exploring its synthesis, reactivity, and biological function is not yet established. The synthetic pathways and potential applications outlined in this guide are based on established chemical principles for structurally related compounds and are intended to provide a foundational understanding for researchers

interested in this molecule. Further experimental investigation is required to fully characterize this compound and explore its potential in drug discovery and materials science.

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- To cite this document: BenchChem. [2-Amino-4-bromo-6-nitrobenzoic acid CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523492#2-amino-4-bromo-6-nitrobenzoic-acid-cas-number-and-iupac-name]

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